1,1,1-Trifluoro-2-(fluoromethoxy)ethane

Description

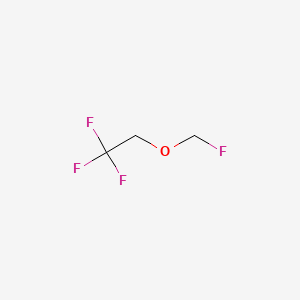

Structure

2D Structure

3D Structure

Properties

CAS No. |

134561-94-7 |

|---|---|

Molecular Formula |

C3H4F4O |

Molecular Weight |

132.06 g/mol |

IUPAC Name |

1,1,1-trifluoro-2-(fluoromethoxy)ethane |

InChI |

InChI=1S/C3H4F4O/c4-2-8-1-3(5,6)7/h1-2H2 |

InChI Key |

LQULIUZHPYVUHG-UHFFFAOYSA-N |

Canonical SMILES |

C(C(F)(F)F)OCF |

Origin of Product |

United States |

Synthetic Methodologies for 1,1,1 Trifluoro 2 Fluoromethoxy Ethane and Analogues

Conventional and Foundational Fluorination Strategies

Traditional methods for the synthesis of fluorinated ethers have laid the groundwork for the development of more sophisticated techniques. These foundational strategies primarily include halogen exchange processes and electrochemical fluorination.

Halogen Exchange Processes in Fluorinated Ether Synthesis

Halogen exchange, or the Halex reaction, is a cornerstone in the synthesis of organofluorine compounds. wikipedia.org This method involves the substitution of a halogen atom (typically chlorine or bromine) with fluorine. In the context of synthesizing fluorinated ethers like 1,1,1-Trifluoro-2-(fluoromethoxy)ethane, a common precursor would be the corresponding chloromethyl ether, 1,1,1-Trifluoro-2-(chloromethoxy)ethane.

The synthesis of the closely related anesthetic, sevoflurane (B116992) (1,1,1,3,3,3-hexafluoro-2-(fluoromethoxy)propane), provides a well-documented example of this strategy. The process typically begins with the chloromethylation of the corresponding alcohol, followed by fluorination. nih.govresearchgate.net For instance, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) is reacted with a source of formaldehyde (B43269) (like paraformaldehyde or trioxane) in the presence of a Lewis acid such as aluminum trichloride (B1173362) to yield the chloromethyl ether intermediate, known as sevochlorane. google.com This intermediate is then subjected to fluorination using a fluoride (B91410) salt, such as potassium fluoride (KF), to replace the chlorine atom with fluorine. nih.govripublication.com The choice of fluorinating agent and reaction conditions is critical to the success of the reaction, with spray-dried KF often being favored to ensure high purity and yield. ripublication.comacs.org

The reaction can be carried out in various solvents, including polyethylene (B3416737) glycol (PEG), and may be facilitated by phase-transfer catalysts to enhance the reaction rate and yield. nih.govripublication.com

Table 1: Halogen Exchange Fluorination for Sevoflurane Synthesis

| Precursor | Reagents | Catalyst/Solvent | Product | Yield | Purity | Reference |

|---|---|---|---|---|---|---|

| Chloromethyl-1,1,1,3,3,3-hexafluoroisopropyl ether (Sevochlorane) | Spray-dried KF | PEG-400 | Sevoflurane | Optimized for cost and environmental impact | High | nih.gov |

| Chloromethyl-1,1,1,3,3,3-hexafluoroisopropyl ether (Sevochlorane) | KF dihydrate | Phase Transfer Catalyst | Sevoflurane | Lower due to azeotrope formation | 72% | ripublication.com |

This interactive table summarizes key findings from different studies on the synthesis of sevoflurane via halogen exchange.

Electrochemical Fluorination Techniques for Perfluorinated Ethers

Electrochemical fluorination (ECF), also known as electrofluorination, is a powerful method for producing highly fluorinated organic compounds. fluorine1.ru This technique involves the electrolysis of an organic substrate in anhydrous hydrogen fluoride (HF). The Simons process is a well-established ECF method used for the production of perfluorinated compounds, including ethers. fluorine1.ru

In the Simons process, the organic compound is dissolved in liquid HF, and an electric current is passed through the solution using nickel anodes. The process replaces all hydrogen atoms with fluorine atoms. While highly effective for producing perfluorinated molecules, controlling the degree of fluorination to achieve partially fluorinated products like this compound can be challenging and may lead to a mixture of products and lower yields. fluorine1.ru

Modifications to the ECF process, such as using porous carbon anodes and different electrolytes, have been explored to improve selectivity. fluorine1.ru For instance, the electrochemical fluorination of diethyl ether has been shown to produce a range of perfluorinated and partially fluorinated products. fluorine1.ru

Novel and Efficient Synthetic Approaches

Recent advancements in synthetic chemistry have led to the development of more direct, efficient, and selective methods for the synthesis of fluorinated ethers.

Direct Fluorination Methodologies for C–F Bond Formation

Direct C-H fluorination is an attractive strategy as it avoids the need for pre-functionalized starting materials. This approach involves the selective replacement of a carbon-hydrogen bond with a carbon-fluorine bond. Various electrophilic fluorinating reagents, such as Selectfluor, are employed for this purpose.

Manganese-catalyzed C-H fluorination has emerged as a promising method for the synthesis of complex fluorinated molecules. nih.gov These reactions can be carried out under mild conditions and tolerate a variety of functional groups, including ethers. nih.gov The catalytic cycle is believed to involve a high-valent oxomanganese species that abstracts a hydrogen atom, followed by fluoride transfer to the resulting radical intermediate. chemrxiv.org

Table 2: Manganese-Catalyzed C-H Fluorination

| Catalyst Type | Substrate Type | Fluoride Source | Key Features | Reference |

|---|---|---|---|---|

| Manganese porphyrins | Aliphatic C-H bonds | Tetrabutylammonium fluoride with AgF | Tolerates various functional groups | nih.gov |

This interactive table highlights the features of manganese-catalyzed C-H fluorination.

Direct fluorination using elemental fluorine in solution is another approach, though it requires careful control of reaction conditions to prevent over-fluorination and degradation of the starting material. dtic.mildtic.mil

Catalytic Routes to Fluorinated Ethers

Transition metal-catalyzed reactions have become indispensable in modern organic synthesis. Palladium-catalyzed cross-coupling reactions, for example, can be adapted for the formation of C-O bonds in fluorinated ethers. While more commonly used for the synthesis of aryl ethers, catalytic methods for the formation of alkyl ethers are also being developed.

The use of fluorinated alcohols as solvents, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), has been shown to have a beneficial effect on the reactivity and selectivity of various transition metal-catalyzed C-H activation reactions. rsc.org

Stereoselective Synthesis of Fluorine-Containing Building Blocks

The synthesis of chiral fluorinated molecules is of great interest, particularly for pharmaceutical applications. The development of stereoselective methods for the introduction of fluorine is a key area of research. This often involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the fluorination reaction.

Catalytic enantioselective fluorination of various substrates, such as β-ketoesters and silyl (B83357) enol ethers, has been achieved using metal complexes with chiral ligands. acs.orgrsc.org These methods provide access to enantiomerically enriched fluorine-containing building blocks that can then be elaborated into more complex molecules, including chiral fluorinated ethers.

Multicomponent Reactions for Complex Fluorinated Systems

Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of each starting material. nih.govnih.gov This approach is highly valued for its efficiency, convergence, and high bond-forming index, making it an ideal tool for generating molecular complexity and constructing libraries of structurally diverse compounds. nih.govnih.gov In the realm of organofluorine chemistry, MCRs offer a streamlined pathway to complex fluorinated molecules, which are of significant interest in pharmaceuticals and materials science. taylorfrancis.com

Several classical MCRs have been adapted for the synthesis of fluorinated systems. taylorfrancis.com Notable examples include the Ugi, Passerini, and Mannich reactions. nih.govtaylorfrancis.com

Ugi Reaction : This four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. numberanalytics.comorganic-chemistry.org The reaction's tolerance for a wide range of functional groups allows for the incorporation of fluorinated building blocks at various positions, leading to the synthesis of complex fluorinated pseudo-peptides. nih.govresearchgate.net

Passerini Reaction : As one of the first isocyanide-based MCRs discovered, the Passerini reaction combines an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to yield α-acyloxy amides. wikipedia.orgorganicreactions.org Its utility has been demonstrated in green chemistry and for creating complex biologically active substances. wikipedia.orgorganicreactions.org The reaction can proceed in various media, including water and ionic liquids, enhancing its environmental credentials. wikipedia.org

Doebner Reaction : This MCR is a classic method for synthesizing quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. nih.gov Its application has been demonstrated in the synthesis of fluorinated pharmaceutical ingredients, such as Brequinar, which involves the reaction of 4-fluoroaniline. nih.gov

Table 1: Overview of Key Multicomponent Reactions for Fluorinated Systems

| Reaction Name | Components | Primary Product | Relevance to Fluorinated Systems |

|---|---|---|---|

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | High tolerance for fluorinated functional groups on any component; used to create fluorinated peptidomimetics. numberanalytics.comnih.gov |

| Passerini Reaction | Carbonyl (Aldehyde/Ketone), Carboxylic Acid, Isocyanide | α-Acyloxy Amide | Can incorporate fluorinated aldehydes or acids; compatible with green solvents. wikipedia.orgnih.gov |

| Doebner Reaction | Aromatic Amine, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic Acid | Proven utility in synthesizing complex fluorinated APIs using reactants like 4-fluoroaniline. nih.gov |

Green Chemistry Principles in Fluorinated Ether Synthesis

The synthesis of fluorinated compounds has traditionally relied on harsh reagents and conditions that pose significant environmental and safety risks. numberanalytics.comnumberanalytics.com The adoption of green chemistry principles is crucial for developing sustainable methods for the production of fluorinated ethers like this compound. This involves a focus on safer reagents, minimizing waste, and maximizing efficiency. numberanalytics.compurkh.com

Utilization of Environmentally Benign Reagents and Solvents

A primary goal of green chemistry in fluorination is to replace hazardous traditional reagents like anhydrous hydrogen fluoride (HF) and elemental fluorine (F₂) with safer, more manageable alternatives. numberanalytics.com

Benign Fluorinating Agents: Modern electrophilic fluorinating agents have been developed that are stable, less toxic, and easier to handle. numberanalytics.comnumberanalytics.com

Selectfluor® (F-TEDA-BF₄) : This is a versatile and commercially available N-F reagent known for its stability in air and moisture and broad functional group tolerance. mdpi.com It is widely used for the fluorination of various organic compounds, including 1,3-dicarbonyls, often under mild or even aqueous conditions. mdpi.com

N-Fluorobenzenesulfonimide (NFSI) : Another common N-F reagent, NFSI, is effective for a range of fluorination reactions and can sometimes be used under solvent-free conditions. numberanalytics.comresearchgate.net

Alkali Metal Fluorides (e.g., KF) : Potassium fluoride is an inexpensive and safe source of nucleophilic fluoride. nih.gov Its effectiveness can be enhanced through methods like phase-transfer catalysis or by using it in ionic liquids. bohrium.comacs.org

Innovative and Greener Fluorine Sources: Recent breakthroughs aim to bypass hazardous intermediates altogether by using the ultimate fluorine source, fluorspar (CaF₂), more directly.

Mechanochemical Activation : Researchers have developed a method to activate fluorspar by grinding it with a salt like potassium phosphate (B84403) in a ball mill. ox.ac.ukborntoengineer.com This process, called mechanochemical defluorination, creates a highly reactive fluorinating agent ("Fluoromix") that can be used directly, avoiding the production of HF gas. borntoengineer.comyoutube.com

Oxalic Acid Process : Another innovative approach uses oxalic acid to extract fluorine compounds from fluorspar under mild, room-temperature conditions, representing a safer and more sustainable route to fluorochemicals. agchemigroup.eu

Environmentally Friendly Solvents: The choice of solvent is critical to the environmental impact of a synthesis. Traditional polar aprotic solvents like DMF and acetonitrile (B52724) are being replaced with greener alternatives. researchgate.net

Water : Once considered incompatible with fluorination, water is now recognized as a highly green solvent for certain reactions, including those using Selectfluor. mdpi.comnumberanalytics.com

Ionic Liquids : These salts, which are liquid at low temperatures, offer benefits such as low volatility and high solubility for fluoride salts, enhancing reactivity and allowing for catalyst recycling. bohrium.com

Fluorinated Alcohols : Solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE) are highly polar yet poorly nucleophilic, which can prevent side reactions while promoting desired transformations. acs.org

Solvent-Free Reactions : Conducting reactions without a solvent, for example through mechanochemistry, represents an ideal green scenario by completely eliminating solvent waste. researchgate.netchemrxiv.org

Table 2: Comparison of Traditional and Green Fluorination Reagents

| Aspect | Traditional Reagents (e.g., HF, F₂) | Green Reagents (e.g., Selectfluor, KF, Activated CaF₂) |

|---|---|---|

| Toxicity & Safety | High (Extremely toxic, corrosive, requires specialized equipment). numberanalytics.com | Low to moderate (Stable solids, easier to handle). numberanalytics.comox.ac.uk |

| Reaction Conditions | Often harsh (high temperatures/pressures). agchemigroup.eu | Generally mild (room temperature, atmospheric pressure). mdpi.comagchemigroup.eu |

| Waste Generation | High, often producing hazardous byproducts. numberanalytics.com | Minimized, with byproducts that are often benign (e.g., salts). ox.ac.uk |

| Solvent Compatibility | Limited, often requires specialized or hazardous solvents. | Compatible with green solvents like water and alcohols. mdpi.com |

Atom Economy and Waste Minimization in Fluorination Processes

Atom Economy: Introduced as a core principle of green chemistry, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comwordpress.com Reactions with high atom economy are inherently less wasteful. wordpress.com

Addition vs. Substitution : Addition reactions are typically more atom-economical than substitution reactions, as they incorporate all reactant atoms into the product with no byproducts. MCRs are excellent examples of atom-economical processes. nih.gov In contrast, many traditional fluorination reactions are substitutions that generate stoichiometric waste. For example, in a reaction using Selectfluor, a large portion of the reagent's mass is not incorporated into the fluorinated product and becomes waste.

Waste Minimization Strategies: Beyond choosing atom-economical reactions, several other strategies can drastically reduce waste in fluorochemical production.

Catalysis : The use of catalysts allows a single agent to facilitate many transformations, reducing the need for stoichiometric reagents and thereby minimizing waste. purkh.com Both transition-metal and organocatalysis have been successfully applied to fluorination reactions, enabling milder conditions and greater efficiency. numberanalytics.comnih.gov

Continuous Flow Processing : Shifting from batch production to continuous flow manufacturing can significantly improve safety, energy efficiency, and waste reduction. digitellinc.com This approach is particularly advantageous for handling potentially hazardous reagents or intermediates on a smaller, more controlled scale.

Recycling and Circular Economy : Innovative approaches focus on creating a circular economy for fluorine. This includes designing processes where catalysts can be recovered and reused. purkh.com A cutting-edge example is the use of per- and polyfluoroalkyl substances (PFAS), or "forever chemicals," as a fluorine source. chemrxiv.org By developing methods to break down these persistent pollutants, it is possible to recover their fluorine content for use in synthesizing new molecules, turning a hazardous waste stream into a valuable feedstock. chemrxiv.org

Chemical Reactivity and Environmental Transformation Pathways of 1,1,1 Trifluoro 2 Fluoromethoxy Ethane

Gas-Phase Reaction Kinetics and Mechanisms

The persistence of 1,1,1-Trifluoro-2-(fluoromethoxy)ethane in the atmosphere is primarily dictated by its gas-phase reactions with ubiquitous oxidants. The kinetics of these reactions determine the atmospheric lifetime of the compound.

Reaction with Hydroxyl Radicals (OH) in the Atmosphere

The primary removal mechanism for many hydrofluoroethers in the troposphere is their reaction with the hydroxyl radical (OH). This reaction is initiated by the abstraction of a hydrogen atom from the ether molecule, leading to the formation of a water molecule and a fluorinated alkyl radical.

For this compound, there are two potential sites for H-atom abstraction: the -CH2- group and the -CHF2 group. The reaction can be represented as follows:

CF3CH2OCHF2 + OH → CF3CHOCHF2 + H2O CF3CH2OCHF2 + OH → CF3CH2OCF2 + H2O

Table 1: Representative Rate Constants for the Reaction of Hydrofluoroethers with OH Radicals at 298 K

| Compound | Rate Constant (k_OH) (cm³ molecule⁻¹ s⁻¹) | Reference |

| C2F5CH2OCH3 (HFE-365mcf) | (5.78 ± 1.02) × 10⁻¹³ | researchgate.net |

| CF3OCHFCF3 | (4.98 ± 1.64) × 10⁻¹⁵ | researchgate.net |

| n-C2F5CF(OCH3)CF(CF3)2 (HFE-7300) | 1.12 x 10⁻¹⁴ (calculated) | nih.gov |

This table is interactive. Users can sort the data by clicking on the column headers.

Based on these analogous compounds, the atmospheric lifetime of this compound with respect to reaction with OH radicals is expected to be on the order of years.

Reaction with Chlorine Atoms (Cl) and Other Atmospheric Oxidants

In addition to OH radicals, chlorine atoms (Cl) can also contribute to the atmospheric degradation of hydrofluoroethers, particularly in marine or coastal areas where Cl atom concentrations can be significant. Similar to the reaction with OH, the reaction with Cl atoms proceeds via H-atom abstraction.

CF3CH2OCHF2 + Cl → CF3CHOCHF2 + HCl CF3CH2OCHF2 + Cl → CF3CH2OCF2 + HCl

Experimental data for the reaction of this compound with Cl atoms is scarce. However, studies on other HFEs indicate that the rate constants for reaction with Cl atoms are generally faster than those with OH radicals. For example, the rate constant for the reaction of C2F5CH2OCH3 with Cl atoms is significantly higher than its corresponding reaction with OH radicals. researchgate.net Theoretical studies on the reaction of HFE-7300 with Cl atoms also show a higher rate constant compared to the OH reaction. nih.gov

Table 2: Representative Rate Constants for the Reaction of Hydrofluoroethers with Cl Atoms at 298 K

| Compound | Rate Constant (k_Cl) (cm³ molecule⁻¹ s⁻¹) | Reference |

| C2F5CH2OCH3 (HFE-365mcf) | (2.52 ± 0.37) × 10⁻¹¹ | researchgate.net |

| CF3OCHFCF3 | (3.1 ± 2.5) × 10⁻¹⁴ | researchgate.net |

| n-C2F5CF(OCH3)CF(CF3)2 (HFE-7300) | 1.15 x 10⁻¹² (calculated) | nih.gov |

This table is interactive. Users can sort the data by clicking on the column headers.

Reactions with other atmospheric oxidants, such as nitrate (B79036) radicals (NO3) and ozone (O3), are generally considered to be negligible for saturated hydrofluoroethers under typical atmospheric conditions.

Degradation Mechanisms and Product Formation

Following the initial reaction with atmospheric oxidants, the resulting radical species undergo a series of complex reactions, leading to the formation of various degradation products.

Atmospheric Oxidation Pathways of Fluorinated Ethers

The atmospheric oxidation of fluorinated ethers is initiated by H-atom abstraction, forming a fluorinated alkyl radical. In the presence of atmospheric oxygen (O2), this radical rapidly adds O2 to form a peroxy radical (RO2).

CF3CHOCHF2 + O2 → CF3CH(OO•)OCHF2 CF3CH2OCF2 + O2 → CF3CH2OCF2OO•

These peroxy radicals can then react with nitric oxide (NO) or other peroxy radicals (RO2) to form alkoxy radicals (RO•).

CF3CH(OO•)OCHF2 + NO → CF3CH(O•)OCHF2 + NO2 CF3CH2OCF2OO• + NO → CF3CH2OCF2O• + NO2

The fate of these alkoxy radicals is a critical branch point in the degradation mechanism.

Formation and Subsequent Reactions of Intermediate Radicals (e.g., Alkoxy Radicals)

The alkoxy radicals formed from the oxidation of this compound can undergo several competing reactions: reaction with O2, unimolecular decomposition (C-C or C-O bond scission), or isomerization.

For the CF3CH(O•)OCHF2 radical, the likely pathways are:

Reaction with O2: CF3CH(O•)OCHF2 + O2 → CF3C(O)OCHF2 + HO2 (forming an ester)

C-C bond scission: CF3CH(O•)OCHF2 → CF3CHO + •OCHF2

C-O bond scission: CF3CH(O•)OCHF2 → •CF3 + HC(O)OCHF2

For the CF3CH2OCF2O• radical, decomposition is the most probable fate:

C-O bond scission: CF3CH2OCF2O• → CF3CH2O• + COF2 (carbonyl fluoride)

The relative importance of these pathways depends on temperature, pressure, and the specific structure of the alkoxy radical. Theoretical studies on similar fluorinated alkoxy radicals suggest that C-C and C-O bond scission are often dominant pathways. nih.gov The degradation of the resulting smaller radical fragments will continue until stable, oxygenated products are formed.

Comparative Analysis of Biodegradation Potential in Fluorinated Ethers

The susceptibility of fluorinated ethers to microbial degradation is highly dependent on their molecular structure. A key factor influencing biodegradability is the presence of non-fluorinated carbon atoms adjacent to the ether linkage. scholaris.ca Aerobic biotransformation is often initiated by the enzymatic oxidation of a C-H bond on the carbon atom next to the ether oxygen. This process, typically catalyzed by monooxygenases, leads to the formation of an unstable hemiacetal intermediate. scholaris.ca This intermediate then spontaneously decomposes into an aldehyde and an alcohol. scholaris.ca

For this compound (CF₃CH₂OCH₂F), the presence of a methylene (B1212753) group (-CH₂-) adjacent to the ether oxygen on one side and a fluoromethoxy group on the other suggests a potential site for initial microbial attack. The C-H bonds on the ethane (B1197151) moiety are more susceptible to enzymatic oxidation than the C-F bonds. The likely initial step in its biodegradation would be the hydroxylation of the -CH₂- group of the ethyl moiety.

In contrast, highly or fully fluorinated ethers, such as those lacking a -CH₂- group next to the ether bond, are generally more recalcitrant to biodegradation. scholaris.canih.gov The strong carbon-fluorine bonds are resistant to enzymatic cleavage, making these compounds persist in the environment for longer periods.

Recent studies on novel hydrofluoroether (HFE) alcohols have provided valuable insights into the structure-activity relationships governing their biodegradation. A comparative study of five HFE alcohols in wastewater treatment plant microcosms revealed that congeners containing a thioether linkage transformed faster than their ether counterparts. nih.gov This research also highlighted that the inclusion of functional groups like thioethers and methoxy (B1213986) groups can potentially facilitate the degradation of fluorinated compounds under environmental conditions. scholaris.ca

While direct biodegradation studies on this compound are not extensively available in the reviewed literature, a comparative analysis with other fluorinated ethers allows for an estimation of its potential environmental behavior. The structural features of this compound suggest a higher potential for biodegradation compared to perfluorinated ethers.

Below is a comparative table of different fluorinated ethers and their known or inferred biodegradation potential based on their structural characteristics.

| Compound Name | Chemical Structure | Key Structural Features Relevant to Biodegradation | Inferred Biodegradation Potential |

| This compound | CF₃CH₂OCH₂F | Contains a -CH₂- group adjacent to the ether oxygen. | Potentially biodegradable through oxidation of the ethyl moiety's methylene group. |

| HFE-7100 | C₄F₉OCH₃ | Contains a non-fluorinated methyl group adjacent to the ether oxygen. | Potentially biodegradable through oxidation of the methyl group. nih.gov |

| HFE-7200 | C₄F₉OC₂H₅ | Contains a non-fluorinated ethyl group adjacent to the ether oxygen. | Potentially biodegradable through oxidation of the ethyl group. nih.gov |

| Perfluorinated Ether (Generic) | Perfluorinated alkyl chains | Lacks C-H bonds adjacent to the ether linkage. | Highly recalcitrant to biodegradation. scholaris.canih.gov |

| Hydrofluoroether Alcohol with Thioether | e.g., F₇C₃OCHFCF₂SCH₂CH₂OH | Contains a thioether linkage and a non-fluorinated ethyl group. | Demonstrated faster transformation compared to ether congeners. nih.gov |

Spectroscopic Characterization and Structural Elucidation of 1,1,1 Trifluoro 2 Fluoromethoxy Ethane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic environments of atomic nuclei such as protons (¹H) and fluorine-19 (¹⁹F).

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide range of chemical shifts, which are highly sensitive to the local electronic environment. pressbooks.pub In 1,1,1-Trifluoro-2-(fluoromethoxy)ethane (CF₃CH₂OCH₂F), two distinct fluorine environments are present: the trifluoromethyl (-CF₃) group and the fluoromethoxy (-OCH₂F) group.

The -CF₃ group is expected to appear as a triplet due to coupling with the adjacent methylene (B1212753) (-CH₂-) protons. The chemical shift for trifluoromethyl groups in similar ether structures is typically observed in the range of -70 to -80 ppm relative to CFCl₃. pressbooks.pub

The fluorine atom in the fluoromethoxy group is anticipated to resonate as a triplet due to coupling with the two protons of the same group (-OCH₂F). Its chemical shift is expected to be in a different region from the -CF₃ group, likely at a less negative value, influenced by the adjacent oxygen and methylene group.

Predicted ¹⁹F NMR Data

| Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant |

| -CF₃ | -70 to -80 | Triplet (t) | ³J(H-F) |

| -OCH₂F | -140 to -160 | Triplet (t) | ²J(H-F) |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual values may vary depending on solvent and other experimental conditions.

¹H NMR spectroscopy provides complementary information by characterizing the proton environments in the molecule. There are two distinct sets of protons in this compound.

The two protons of the trifluoroethyl group (-CH₂CF₃) are expected to produce a quartet due to coupling with the three fluorine atoms of the -CF₃ group. These protons are adjacent to an oxygen atom, which will shift their resonance downfield, typically in the 3.4 to 4.5 δ range for ethers. wpmucdn.com

The two protons of the fluoromethoxy group (-OCH₂F) will appear as a doublet due to coupling with the single fluorine atom on the same carbon. These protons are also adjacent to an oxygen atom, placing their resonance in a similar downfield region.

Predicted ¹H NMR Data

| Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant |

| -CH₂ CF₃ | 3.8 - 4.5 | Quartet (q) | ³J(F-H) |

| -OCH₂ F | 5.5 - 6.0 | Doublet (d) | ²J(F-H) |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual values may vary depending on solvent and other experimental conditions.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.

The IR spectrum of this compound is expected to be characterized by strong absorptions corresponding to the C-F and C-O-C stretching vibrations. The C-F stretching vibrations typically appear as strong and intense bands in the region of 1000-1400 cm⁻¹. osti.gov The C-O-C ether linkage will also show a characteristic stretching band, usually in the 1050-1150 cm⁻¹ range. wpmucdn.com

Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| C-F | Stretching | 1000 - 1400 | Strong |

| C-O-C | Stretching | 1050 - 1150 | Strong |

| C-H | Stretching | 2850 - 3000 | Medium |

Note: Predicted values are based on typical frequency ranges for these functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For hydrofluoroethers, mass spectrometry can provide clear evidence of the molecular ion and characteristic fragment ions. scirea.org

The molecular ion peak (M⁺) for this compound (C₃H₄F₄O) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Common fragmentation patterns for ethers include cleavage of the C-O bond. For this molecule, fragmentation could lead to the loss of the -CH₂F group or the -CH₂CF₃ group, resulting in characteristic fragment ions. The presence of fluorine atoms would also lead to characteristic isotopic patterns and fragment ions resulting from the loss of fluorine or HF.

Predicted Mass Spectrometry Fragmentation

| Ion | Formula | Predicted m/z |

| [M]⁺ | [C₃H₄F₄O]⁺ | 132.02 |

| [M - CH₂F]⁺ | [C₂H₂F₃O]⁺ | 99.01 |

| [M - CH₂CF₃]⁺ | [CH₂FO]⁺ | 49.01 |

| [CF₃]⁺ | [CF₃]⁺ | 69.00 |

Note: Predicted m/z values are based on the nominal masses of the most abundant isotopes.

Electron Ionization Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the fragmentation pattern of its molecules upon ionization. In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺•) and various fragment ions. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint.

For this compound (C₃H₄F₄O), the exact molecular weight is 144.02 g/mol . While a specific experimental mass spectrum for this compound is not publicly available in common databases like the NIST Mass Spectral Library, its fragmentation pattern can be predicted based on the established principles of mass spectrometry for ethers and halogenated compounds. bruker.comnist.gov

The molecular ion peak (M⁺•) in the mass spectrum of ethers can be weak or even absent due to the instability of the ion. whitman.edumiamioh.edu Fragmentation of ethers typically initiates with cleavage of the C-C bond adjacent (alpha) to the oxygen atom or the C-O bond. libretexts.orgyoutube.com For this compound, several key fragmentation pathways are anticipated:

Alpha-cleavage: The cleavage of the C-C bond between the two carbon atoms would be a primary fragmentation pathway. This could result in the formation of the [CH₂OCH₂F]⁺ ion (m/z 61) and the loss of a trifluoromethyl radical (•CF₃). Another significant alpha-cleavage could lead to the formation of the resonance-stabilized [CF₃CH₂]⁺ ion (m/z 83) and the loss of a fluoromethoxy radical (•OCH₂F).

C-O Bond Cleavage: Cleavage of the ether bond can also occur. The loss of the fluoromethoxy group would lead to the formation of the [CF₃CH₂]⁺ ion (m/z 83). Conversely, the loss of the trifluoroethyl group would generate the [OCH₂F]⁺ ion (m/z 47).

Loss of a Fluorine Atom: The loss of a fluorine atom from the molecular ion would result in a fragment at m/z 125 ([M-F]⁺).

Further Fragmentation: The primary fragment ions can undergo further fragmentation. For instance, the [CF₃]⁺ ion (m/z 69) is a very stable and common fragment in the mass spectra of trifluoromethyl-containing compounds. worldsiva.org

The predicted fragmentation pattern provides a basis for the identification of this compound in a sample. The presence of characteristic ions at m/z 83, 69, and 47 would be strong indicators of its presence.

Table 1: Predicted Major Fragment Ions of this compound in EI-MS

| Fragment Ion Formula | Mass-to-Charge Ratio (m/z) | Proposed Origin |

| [C₃H₄F₄O]⁺• (Molecular Ion) | 144 | Ionization of the parent molecule |

| [C₂H₂F₃]⁺ | 83 | Alpha-cleavage, C-O bond cleavage |

| [CF₃]⁺ | 69 | Fragmentation of the trifluoroethyl group |

| [CH₂F]⁺ | 33 | Fragmentation of the fluoromethoxy group |

| [CH₂OCH₂F]⁺ | 61 | Alpha-cleavage |

| [OCH₂F]⁺ | 47 | C-O bond cleavage |

Coupled Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Coupled Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is exceptionally well-suited for the analysis of volatile compounds like this compound. nih.govnih.gov

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation of components is based on their differential partitioning between the mobile gas phase and the stationary phase coated on the inside of the column. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that aids in its identification. nih.govglsciences.comgwu.edu

For the analysis of fluorinated ethers like sevoflurane (B116992), which is structurally related to this compound, capillary columns with a mid-polarity stationary phase, such as those containing trifluoropropyl or cyanopropylphenyl polysiloxane, are often employed. worldsiva.orgmdpi.com The specific retention time for this compound would depend on the exact GC conditions, including the column type, temperature program, and carrier gas flow rate.

As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer then detects and records the mass-to-charge ratios of the resulting ions. By comparing the obtained mass spectrum with a library of known spectra or with the predicted fragmentation pattern, the identity of the compound can be confirmed with a high degree of certainty. bruker.com

Identification and Quantification:

The identification of this compound in a sample is achieved by matching both its retention time and its mass spectrum to those of a known standard. The use of a mass spectrometer as the detector provides a significant advantage in sensitivity, especially for fluorinated substances, compared to less specific detectors like the Flame Ionization Detector (FID). worldsiva.org

For quantitative analysis, a calibration curve is typically constructed by analyzing a series of standard solutions of known concentrations. The peak area of a characteristic ion in the mass spectrum of this compound is plotted against the corresponding concentration. This calibration curve can then be used to determine the concentration of the compound in an unknown sample by measuring its peak area. The use of an internal standard is often recommended to improve the accuracy and precision of the quantification.

Table 2: Typical GC-MS Parameters for the Analysis of Volatile Fluorinated Ethers

| Parameter | Typical Value/Condition |

| Gas Chromatograph | |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a mid-polarity stationary phase |

| Injection Mode | Split/Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | Initial temperature of 40-60°C, ramped to a final temperature of 200-250°C |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 30-300 |

| Detector | Quadrupole or Time-of-Flight (TOF) |

Computational Chemistry and Theoretical Modeling of 1,1,1 Trifluoro 2 Fluoromethoxy Ethane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules. For 1,1,1-Trifluoro-2-(fluoromethoxy)ethane, these methods can predict its behavior at a molecular level.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. For a compound like this compound, DFT calculations, likely using functionals such as B3LYP with a suitable basis set (e.g., 6-311+G(2d,p)), can provide detailed information about its molecular orbitals, electron density distribution, and electrostatic potential. nih.gov These calculations would reveal the influence of the highly electronegative fluorine atoms on the electron distribution within the molecule, highlighting the electrophilic and nucleophilic sites.

The reactivity of this compound can be predicted by analyzing DFT-derived descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. A lower HOMO-LUMO gap typically suggests higher reactivity. For analogous fluorinated ethers, computational studies have been instrumental in understanding their interactions with biological targets, a concept that can be extended to the theoretical analysis of this compound. nih.gov

Ab Initio Computational Approaches for Thermochemistry and Kinetics

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed to accurately determine thermochemical and kinetic data. For this compound, methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory can provide precise calculations of its enthalpy of formation, entropy, and heat capacity. nasa.gov

The kinetics of potential decomposition pathways of this compound can also be investigated using ab initio calculations. For instance, studies on the decomposition of related hydrofluoroether radicals have utilized these methods to determine reaction barriers and rate constants for processes like C-O bond scission or F-atom elimination. nih.gov Such theoretical investigations are crucial for assessing the atmospheric lifetime and stability of fluorinated ethers.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis provide insights into the dynamic behavior and structural preferences of molecules, which are essential for understanding their physical properties and interactions.

Investigation of Conformational Flexibility and Isomerism

This compound possesses rotational freedom around its C-C and C-O bonds, leading to various possible conformations. Computational studies on similar molecules like isoflurane (B1672236) have identified multiple stable conformers with distinct energies. researchgate.net For this compound, a similar conformational landscape is expected. By systematically rotating the dihedral angles and calculating the potential energy surface, the most stable conformers can be identified. Natural Bond Orbital (NBO) analysis can further rationalize the conformational preferences by revealing stabilizing hyperconjugative interactions. researchgate.net

| Method | Application to this compound | Analogous Compound Example |

| Potential Energy Surface Scan | Identification of low-energy conformers by rotating key dihedral angles. | Isoflurane researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Explanation of conformational stability through electronic delocalization effects. | Isoflurane researchgate.net |

Prediction of Spectroscopic Properties from Computational Models

Computational models are instrumental in predicting and interpreting spectroscopic data. For this compound, DFT calculations can predict its vibrational (infrared and Raman) spectra. The calculated frequencies and intensities can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes.

Furthermore, the prediction of Nuclear Magnetic Resonance (NMR) spectra is a significant application of computational chemistry. The gauge-including atomic orbital (GIAO) method, often used in conjunction with DFT, can calculate the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of this compound. rsc.orgnih.gov By averaging the chemical shifts over the Boltzmann-populated conformers, a theoretically predicted spectrum that closely matches experimental results can be obtained. youtube.com

| Spectroscopic Property | Computational Method | Expected Insights for this compound |

| Vibrational Frequencies (IR/Raman) | DFT (e.g., B3LYP/6-31G(d)) | Identification of characteristic C-F, C-O, and C-H stretching and bending modes. |

| NMR Chemical Shifts (¹H, ¹³C, ¹⁹F) | GIAO-DFT | Prediction of the chemical shifts for each unique nucleus, aiding in structural elucidation. rsc.orgnih.gov |

Theoretical Insights into Chemical Bonding and Energetics

The nature of chemical bonds within this compound can be deeply understood through theoretical analysis. The presence of multiple fluorine atoms significantly influences the polarity and strength of the covalent bonds. The C-F bonds are highly polarized, leading to a significant partial positive charge on the carbon atoms and a partial negative charge on the fluorine atoms. This electronic feature is a key determinant of the molecule's intermolecular interactions.

Ab initio and DFT calculations can quantify the bond dissociation energies, providing a measure of the bond strengths within the molecule. Theoretical studies on fluorinated ethers have shown that fluorination can weaken the interaction of the ether oxygen with surfaces, a finding that has implications for their use as lubricants. iastate.edu Similarly, the proton affinity of the ether oxygen in this compound, a measure of its basicity, can be calculated and is expected to be lower than that of non-fluorinated ethers due to the electron-withdrawing effect of the fluorine atoms. nasa.govcore.ac.uk Theoretical investigations into the hydrogen bonding capabilities of fluorinated ethers with water have also been performed, revealing the interplay between the basicity of the oxygen atom and the acidity of the C-H bonds. nih.gov

Analysis of Carbon-Fluorine Bond Characteristics and Stability

Computational methods, such as Density Functional Theory (DFT), are powerful tools for analyzing the electronic structure and bonding in fluorinated compounds. For a molecule like this compound, a computational analysis would typically involve optimizing the molecular geometry to find its most stable conformation. Following this, properties such as bond lengths, bond angles, and vibrational frequencies can be calculated.

A topological analysis of the electron density, using methodologies like the Atoms in Molecules (AIM) theory, could further elucidate the nature of the C-F bonds. This analysis provides quantitative measures of bond strength and polarity through parameters such as the electron density at the bond critical point.

While specific data tables for this compound are not available, a hypothetical data table based on typical computational outputs for similar small fluorinated ethers is presented below for illustrative purposes. The values are not experimental data for the named compound.

Hypothetical Carbon-Fluorine Bond Characteristics

| Bond | Calculated Bond Length (Å) | Calculated Vibrational Frequency (cm⁻¹) |

|---|---|---|

| C-F (in -CF₃) | 1.33 - 1.35 | 1100 - 1250 |

Determination of Reaction Enthalpies and Barrier Heights for Degradation Pathways

Specific research detailing the reaction enthalpies and barrier heights for the degradation pathways of this compound is not present in the surveyed literature. The atmospheric degradation of hydrofluoroethers (HFEs) is primarily initiated by reaction with hydroxyl (OH) radicals.

Theoretical modeling can be employed to investigate these degradation pathways. The process would involve identifying the likely sites of OH radical attack on the this compound molecule. The most probable initial step is the abstraction of a hydrogen atom from the -OCHF- or -CH₂- group, as the C-H bonds are significantly weaker than the C-F and C-O bonds.

Once the initial reaction pathways are proposed, computational methods are used to calculate the energetics of each step. This includes the calculation of the energies of the reactants, transition states, and products. The reaction enthalpy (ΔH) indicates whether a reaction is exothermic or endothermic, while the activation energy, or barrier height, determines the rate of the reaction. A lower barrier height corresponds to a faster reaction rate.

The primary degradation pathways would likely lead to the formation of various intermediate and final products. For instance, H-atom abstraction would create a radical species that would subsequently react with atmospheric oxygen, leading to a cascade of reactions forming carbonyl compounds, hydrofluoric acid, and carbon dioxide.

Without specific studies on this compound, it is not possible to provide a data table of its specific reaction enthalpies and barrier heights. The table below is a generalized and hypothetical representation of what such data might look like for the initial H-abstraction by an OH radical from a generic hydrofluoroether.

Hypothetical Enthalpies and Barrier Heights for Initial Degradation Steps

| Reaction Pathway | Reaction Enthalpy (ΔH) (kJ/mol) | Activation Barrier (Ea) (kJ/mol) |

|---|---|---|

| H-abstraction from -OCHF- | -50 to -70 | 10 - 20 |

It is important to reiterate that the data presented in the tables are hypothetical and for illustrative purposes only, as specific computational studies for this compound were not found.

Analytical Methodologies for Research and Environmental Monitoring of 1,1,1 Trifluoro 2 Fluoromethoxy Ethane

Advanced Chromatographic Techniques

Gas chromatography is the premier technique for the separation and analysis of volatile compounds like 1,1,1-Trifluoro-2-(fluoromethoxy)ethane. The choice of column and detector is critical for achieving the desired resolution and sensitivity.

High-Resolution Gas Chromatography (GC) with Selective Detectors

High-resolution gas chromatography, utilizing capillary columns, is essential for separating this compound from other volatile organic compounds (VOCs) that may be present in a sample. The selection of the stationary phase of the capillary column is paramount for effective separation. Given the polar nature of the ether and the fluorine atoms, a mid-polarity to polar stationary phase is often preferred. For instance, a column with a stationary phase like 6% cyanopropylphenyl - 94% dimethyl polysiloxane offers good selectivity for a range of volatile compounds, including halogenated hydrocarbons. nih.gov

The use of selective detectors enhances the specificity of the analysis. A mass spectrometer (MS) is the most powerful detector for this purpose, providing not only quantification but also structural information for unambiguous identification. When operated in selected ion monitoring (SIM) mode, the MS can achieve very low detection limits, which is crucial for environmental trace analysis. rsc.org Another suitable detector is the electron capture detector (ECD), which is highly sensitive to halogenated compounds.

Table 1: Illustrative Gas Chromatography (GC) Conditions for Volatile Fluorinated Compounds

| Parameter | Condition |

| Column | DB-624 (6% cyanopropylphenyl-94% dimethylpolysiloxane), 60 m x 0.25 mm ID, 1.4 µm film thickness |

| Oven Program | 40°C (hold 5 min), ramp to 250°C at 10°C/min, hold 5 min |

| Injector | Split/Splitless, 250°C |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Detector | Mass Spectrometer (MS) |

| MS Mode | Electron Ionization (EI), Scan or Selected Ion Monitoring (SIM) |

This table presents typical conditions for the analysis of volatile fluorinated compounds and serves as a starting point for method development for this compound.

Development and Application of Retention Indices for Identification

Retention indices (RI) are a valuable tool for the identification of compounds in GC, providing a more reproducible measure than retention time alone. nih.gov The RI of a compound is determined by comparing its retention time to those of a series of n-alkane standards run under the same chromatographic conditions. The use of RI can help in the tentative identification of this compound, especially when a pure standard is not available for comparison. The RI value is dependent on the stationary phase of the GC column. nih.gov For instance, the retention of fluoroalkylarenes has been studied on both nonpolar (OV-101) and polar (Silipor) stationary phases, showing significant differences in RI values that can be used for identification. researchgate.net

Table 2: Representative Retention Indices (RI) of Structurally Related Fluorinated Compounds on Different Stationary Phases

| Compound | Stationary Phase | Retention Index (RI) |

| (2-Fluoroethyl)benzene | OV-101 (nonpolar) | 924 |

| (2-Fluoroethyl)benzene | Silipor 75 (polar) | 1367 |

| 2,2-Difluoroacetophenone | OV-101 (nonpolar) | 959 |

| 2,2-Difluoroacetophenone | Silipor 600 (polar) | ~1660 |

| 1-Fluoro-4-(2-fluoroethyl)benzene | OV-101 (nonpolar) | 940 |

| 1-Fluoro-4-(2-fluoroethyl)benzene | Silipor 75 (polar) | 1352 |

Data sourced from a study on fluoroalkylarenes and presented here to illustrate the concept of retention indices for fluorinated compounds. researchgate.net

Sample Preparation and Enrichment Strategies

For the analysis of trace levels of this compound in complex matrices such as environmental samples, effective sample preparation and enrichment are crucial.

Dynamic Headspace Analysis for Volatile Compound Extraction

Dynamic headspace (DHS) analysis is a powerful technique for extracting and concentrating volatile compounds from liquid or solid samples. chromatographyonline.com In DHS, an inert gas is passed through the headspace of the sample vial, continuously purging the volatile analytes onto a sorbent trap. chromatographyonline.com This exhaustive extraction method offers higher sensitivity compared to static headspace analysis. chromatographyonline.com The trapped analytes are then thermally desorbed and transferred to the GC for analysis.

The optimization of DHS parameters is critical for achieving good recovery and reproducibility. These parameters include the purge gas volume, purge flow rate, incubation temperature, and the type of sorbent material in the trap. fda.gov For a compound like this compound, a sorbent combination such as Tenax® TA or a carbon-based sorbent would be appropriate to efficiently trap the compound. fda.gov

Table 3: Key Parameters for Optimization of Dynamic Headspace Analysis

| Parameter | Description | Typical Range |

| Incubation Temperature | Temperature at which the sample is equilibrated before purging. | 30 - 80 °C |

| Purge Volume | Total volume of inert gas passed through the sample headspace. | 100 - 1000 mL |

| Purge Flow Rate | The rate at which the inert gas is passed through the headspace. | 20 - 100 mL/min |

| Sorbent Trap | The material used to trap the volatile analytes. | Tenax® TA, Carbopack™, or a combination |

| Desorption Temperature | Temperature at which the trapped analytes are released from the sorbent. | 250 - 300 °C |

Solid-Phase Microextraction (SPME) for Environmental Samples

Solid-phase microextraction (SPME) is a solvent-free, simple, and versatile sample preparation technique. mdpi.com It involves the exposure of a fused silica (B1680970) fiber coated with a polymeric stationary phase to the sample or its headspace. mdpi.com The analytes partition from the sample matrix onto the fiber coating. The fiber is then retracted and introduced into the GC injector, where the analytes are thermally desorbed.

The choice of SPME fiber coating is crucial and depends on the polarity and volatility of the analyte. For a moderately polar compound like this compound, a fiber with a mixed-phase coating, such as polydimethylsiloxane/divinylbenzene (PDMS/DVB), would likely provide good extraction efficiency. sigmaaldrich.com Optimization of extraction parameters, including extraction time, temperature, and agitation, is necessary to achieve consistent and quantitative results. frontiersin.org

Table 4: SPME Fiber Selection and Typical Extraction Conditions

| Parameter | Recommendation |

| SPME Fiber Coating | Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) or Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) |

| Extraction Mode | Headspace |

| Extraction Temperature | 40 - 70 °C |

| Extraction Time | 15 - 60 min |

| Agitation | Recommended to facilitate equilibrium |

| Desorption | Thermal desorption in GC inlet at 250-280°C |

Integrated Analytical Systems for Comprehensive Characterization

For a comprehensive characterization of this compound in complex environmental samples, integrated analytical systems are often employed. The coupling of automated sample preparation techniques like DHS or SPME with high-resolution GC-MS provides a powerful workflow. Automation of the entire process, from sample introduction to data analysis, enhances throughput, reproducibility, and reduces the potential for contamination. mdpi.com

The use of a multipurpose autosampler that can perform both DHS and SPME allows for flexibility in method development and application. Furthermore, the integration of advanced data processing software is essential for the deconvolution of complex chromatograms and the identification of unknown compounds that may be present alongside this compound. The use of field ionization (FI) as a soft ionization technique in MS can be beneficial for observing the molecular ion of fluorine compounds, which can be challenging with conventional electron ionization (EI). jeol.com

Advanced Research Directions and Future Perspectives on 1,1,1 Trifluoro 2 Fluoromethoxy Ethane

Exploration of Structure-Reactivity Relationships in Fluorinated Ethers

A critical area of ongoing research is the detailed exploration of how the molecular structure of fluorinated ethers dictates their chemical reactivity. For 1,1,1-Trifluoro-2-(fluoromethoxy)ethane, the arrangement of fluorine atoms on both the ethyl and methyl groups, separated by the ether oxygen, creates a unique electronic environment that influences its reaction pathways.

Future research will likely focus on computational and experimental studies to precisely quantify the effects of fluorine substitution on the C-H bond strengths within the molecule. researchgate.net Theoretical calculations, such as those employing transition state theory and density functional theory (DFT), are powerful tools for modeling the reaction of hydrofluoroethers with atmospheric radicals like hydroxyl (OH). researchgate.net These models can elucidate the geometrical and electronic features of transition states, providing insight into which hydrogen atoms are most susceptible to abstraction. researchgate.net For instance, the presence of the trifluoromethyl group is known to influence the reactivity of adjacent C-H bonds.

Moreover, comparative studies with other hydrofluoroether isomers are crucial. By systematically varying the position and number of fluorine atoms, researchers can build comprehensive structure-activity relationship (SAR) models. nih.gov These models are invaluable for predicting the reactivity, and consequently the atmospheric lifetime and degradation products, of new HFE compounds. For example, understanding how the reactivity of the -OCHF- group in this compound compares to other fluorinated ether moieties will be a key area of investigation.

Table 1: Comparison of Reactivity in Fluorinated Ethers

| Compound | Key Structural Feature | Expected Reactivity Trend |

| This compound | -CF3 and -OCHF- groups | Reactivity influenced by both electron-withdrawing groups. |

| 1,1,2,2-Tetrafluoroethyl methyl ether | -CF2H group | Different C-H bond dissociation energy compared to -OCHF-. |

| Methoxyflurane | Dichloromethyl group | Presence of chlorine alters reactivity and metabolic pathways. |

This table is illustrative and based on general principles of fluorocarbon chemistry.

Development of Novel Synthetic Pathways with Enhanced Selectivity

The synthesis of specific hydrofluoroether isomers with high purity remains a significant challenge. Traditional methods, such as direct fluorination of ethers, often lack selectivity and can produce a mixture of products. scirea.org Therefore, a key research direction is the development of novel synthetic pathways that offer enhanced regioselectivity and stereoselectivity.

One promising approach involves a two-step process utilizing the Williamson ether synthesis. scirea.org This method first involves the conversion of a fluoroalcohol to a tosylate, followed by reaction with a sodium alkoxide. scirea.org This route has been shown to be highly efficient and proceeds under mild conditions, offering better control over the final product structure. scirea.org

Electrochemical fluorination represents another frontier in HFE synthesis. Recent advancements have focused on improving the efficiency of this technique. For example, the introduction of fluorinated conductive additives has been shown to significantly enhance the conversion rate of raw materials to the desired fluorinated intermediates. eurekalert.org This approach not only improves yield but also reduces the formation of unwanted byproducts, leading to a more efficient and cleaner synthesis. eurekalert.org

Furthermore, the development of stereoselective fluorination methods is a burgeoning field. acs.orgacs.org While not yet widely applied to HFE synthesis, techniques that allow for the precise spatial arrangement of fluorine atoms could open up new possibilities for creating HFEs with tailored properties. Ligand-enabled palladium-catalyzed C(sp3)–H fluorination is one such method that has shown promise in the synthesis of other complex fluorinated molecules. acs.orgacs.org Future research will likely explore the adaptation of these advanced catalytic systems for the selective synthesis of compounds like this compound.

Table 2: Overview of Synthetic Methods for Hydrofluoroethers

| Synthetic Method | Description | Advantages | Research Focus |

| Williamson Ether Synthesis | Two-step reaction involving a tosylate intermediate. scirea.org | High efficiency, mild conditions, good selectivity. scirea.org | Optimization of reaction parameters for various fluoroalcohols. scirea.org |

| Electrochemical Fluorination | Direct fluorination using an electric current. | Can produce highly fluorinated compounds. | Improving conversion efficiency with additives. eurekalert.org |

| Catalytic C-H Fluorination | Selective replacement of C-H bonds with C-F bonds. acs.org | High regioselectivity and stereoselectivity. acs.org | Development of suitable catalysts and ligands for HFEs. acs.orgacs.org |

Refinement of Atmospheric Chemistry Models for Fluorinated Ether Lifetimes

The environmental impact of hydrofluoroethers is largely determined by their atmospheric lifetime and degradation pathways. The primary removal mechanism for HFEs in the troposphere is reaction with the hydroxyl radical (OH). researchgate.net However, accurately modeling this process is complex and subject to uncertainties. mit.edu

A key area for future research is the refinement of atmospheric chemistry models to better predict the lifetimes of specific HFEs like this compound. This requires precise kinetic data for the OH reaction rate constants over a range of atmospheric temperatures and pressures. nist.gov Experimental techniques such as flash photolysis resonance fluorescence are used to obtain this data. nist.gov

Furthermore, current models need to better account for the formation of secondary pollutants. The atmospheric degradation of HFEs can lead to the formation of various per- and polyfluoroalkyl substances (PFAS), some of which may be more persistent or have their own environmental concerns. researchgate.net Understanding the complete degradation pathway, including the branching ratios to different products, is essential for a comprehensive environmental assessment. researchgate.net This involves not only gas-phase reactions but also potential photochemical degradation processes. researchgate.net

Investigation of Intermolecular Interactions and Solvent Properties in Fluorinated Ether Systems

The unique solvent properties of hydrofluoroethers stem from the complex intermolecular interactions they can participate in. labinsights.nl The presence of both hydrogen and highly electronegative fluorine atoms, along with the ether oxygen, allows for a range of non-covalent interactions, including weak hydrogen bonds and dipole-dipole forces. rsc.orgncert.nic.in

Advanced research is focused on elucidating the nature and strength of these interactions. Computational methods, such as molecular dynamics (MD) simulations, are being used to study the solvation structure of HFEs around ions and other molecules. arxiv.orgresearchgate.net These simulations can reveal how HFEs organize themselves in solution and how they interact with solutes at a molecular level. arxiv.orgresearchgate.net For example, studies on HFE-based electrolytes for lithium-ion batteries have shown that the length of the polyether and fluorocarbon segments of the HFE molecule can significantly influence the solvation of lithium ions. arxiv.org

Experimental techniques are also crucial for validating and complementing computational findings. Spectroscopic methods, such as NMR, can provide information about intermolecular proximities and interactions. researchgate.net The study of hydrogen bonding involving fluorine is a particularly active area of research. While C-F bonds are generally considered weak hydrogen bond acceptors, these interactions can collectively influence the bulk properties of the solvent. rsc.orgnih.gov Understanding these subtle interactions is key to designing HFEs with optimal properties for specific applications, such as their use as co-solvents in non-flammable electrolytes or as precision cleaning agents. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.